molecular formula C16H14FN3O2 B3073655 1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018127-29-1

1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3073655
CAS RN: 1018127-29-1
M. Wt: 299.3 g/mol
InChI Key: AQKVDCMULITYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a research chemical . It has a similar structure to 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid, which has an empirical formula of C18H11F2NO2 and a molecular weight of 311.28 .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinolinones, a class of compounds to which the target molecule belongs, can be achieved through a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . Pyridine-2-carboxylic acid (P2CA) can be used as a green and efficient catalyst in this process .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthesis Techniques : The compound and its derivatives are synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, the three-component coupling process has been used for the synthesis of pyrazolo[3,4-b]pyridines, showcasing the compound's utility in creating combinatorial libraries and scaffold decoration in a single step (Almansa et al., 2008).

Biomedical Research

  • Antibacterial Activities : Derivatives of the compound have been evaluated for antibacterial properties. Some synthesized compounds were found to be effective antibacterial agents (Maqbool et al., 2014).
  • Antitumor and Antimicrobial Activities : Investigations have shown that certain derivatives exhibit significant antibacterial activity against various bacteria and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Additionally, some compounds have displayed antitumor activity against liver cell lines (El-Borai et al., 2012).
  • Antiviral Properties : New derivatives of the compound have been synthesized and evaluated for their antiviral activity against viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and Vesicular Stomatitis Virus (VSV). Some derivatives exhibited promising antiviral activity (Bernardino et al., 2007).

Structural and Mechanistic Studies

  • Spectroscopic Analysis : The compound and its derivatives have been the subject of detailed spectroscopic studies, such as FT-IR and FT-Raman spectra analysis. These studies provide insights into the structural and vibrational characteristics of the compound (Bahgat et al., 2009).
  • Functionalization and Cyclization Reactions : Research on the functionalization and cyclization reactions of the compound's derivatives has provided valuable insights into their chemical properties and potential applications (Akçamur et al., 1997).

properties

IUPAC Name

1-(2-fluorophenyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-9(2)13-7-10(16(21)22)11-8-18-20(15(11)19-13)14-6-4-3-5-12(14)17/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKVDCMULITYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C3=CC=CC=C3F)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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